molecular formula C10H8ClN3O B126080 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one CAS No. 1698-61-9

4-amino-5-chloro-2-phenylpyridazin-3(2H)-one

Cat. No. B126080
CAS RN: 1698-61-9
M. Wt: 221.64 g/mol
InChI Key: HAKJEHJYRKVCIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves selective substitution reactions and one-pot ternary condensation processes. For instance, the synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones involves selective substitution for one chlorine atom with a hydroxide ion, leading to the formation of products in the lactam form . Similarly, the synthesis of 2-amino-4-(2-hydroxy-3-methoxyphenyl)-6-oxo-4H-thiazolo[3,2-a][1,3,5]triazine is achieved through a one-pot ternary condensation of mercaptoacetic acid, o-vanillin, and dicyandiamide . These methods could potentially be adapted for the synthesis of 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallographic analysis. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray crystallography, and the structure was further examined using quantum chemical methods . Density Functional Theory (DFT) calculations were used to optimize the geometry and predict vibrational frequencies, which were in good agreement with experimental data. These techniques could be applied to determine the molecular structure of 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one.

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various chemical reactions. The transformation of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile with primary and secondary amines leads to the formation of guanidines and pyrido[2,3-d]pyrimidines . The study of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one provides insights into the structure–reactivity relationship and the compound's chemical reactivity properties . These findings could inform the reactivity analysis of 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using computational and experimental methods. The study of the crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid revealed information about the HOMO-LUMO energy gap, molecular electrostatic potential map, and thermodynamic properties . The optical properties of thin films derived from 2-amino-4-(2-hydroxy-3-methoxyphenyl)-4H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one were also characterized, demonstrating potential in optoelectronic applications . These studies provide a framework for analyzing the physical and chemical properties of 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one.

Scientific Research Applications

Insecticidal Activities

A study synthesized a series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives and tested them for insecticidal activity against Plutella xylostella. Several compounds exhibited significant insecticidal activities, particularly compounds 4b, 4d, and 4h, which showed over 90% activity at 100 mg/L. The study also explored structure-activity relationships (SAR) for these compounds (Wu et al., 2012).

Microbiological Decomposition

Research on the herbicide pyrazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) demonstrated its decomposition in soil via a biological mechanism. An unidentified bacterium capable of decomposing pyrazon was isolated from activated soil, showing that the molecule can be broken down biologically (Engvild & Jensen, 1969).

Synthesis of Pharmacologically Active Compounds

A study explored the synthesis of pyridazines with heteroatom substituents in positions 3 and 5, involving nucleophilic introduction of various groups into 2-aryl-5-hydroxypyridazin-3(2H)-ones. This research contributes to the development of pharmacologically relevant compounds (Schober et al., 1990).

Anticancer Potential

Another investigation focused on the synthesis of potential anticancer agents involving the hydrolysis and subsequent reactions of 6-amino-4-chloro-5-nitropyridin-2-yl carbamate. The effects of the synthesized pyridooxazines and pyridothiazines on L1210 cells and P388 leukemia in mice were evaluated, showing potential in cancer treatment (Temple et al., 1983).

Herbicidal Activity

Research on the modes of action of pyridazinone herbicides, including compounds like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon), revealed their inhibitory effects on photosynthesis in barley. This study aids in understanding the phytotoxicity and action mechanisms of pyrazon and related chemicals (Hilton et al., 1969).

Safety And Hazards

The safety data sheet (SDS) for 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one provides important information about its safe handling and potential hazards . It’s crucial to follow all safety precautions and use appropriate personal protective equipment when handling this compound .

properties

IUPAC Name

4-amino-5-chloro-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKJEHJYRKVCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346584
Record name 4-Amino-5-chloro-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-amino-5-chloro-2-phenylpyridazin-3(2H)-one

CAS RN

1698-61-9
Record name 4-Amino-5-chloro-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloro-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-5-amino-2-phenyl-3(2H)-pyridazinone is prepared from 4,5-dichloro-2-phenyl-3(2H)-pyridazinone and ammonia in high yield and substantially free from 4-amino-5-chloro-2-phenyl-3(2 H)-pyridazinone in a method comprising reacting 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with aqueous ammonia in the presence of a catalyst which is capable of selectively exchanging the 5-chlorine atom in 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with a leaving group of such a nature that the resulting intermediate compound is capable of alkylating ammonia to 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone in high yield in the reaction medium, thereby regenerating the catalyst. The end product is isolated by filtration after the reaction and washed with water, and the mother liquor plus the wash water are used as reaction medium for the next batch.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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